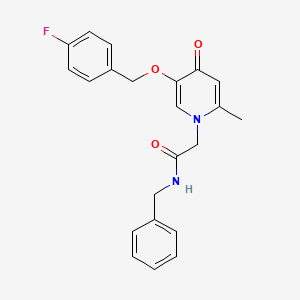

(Z)-5-(4-methoxybenzylidene)-3-phenethyl-2-thioxothiazolidin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds often involves reactions known as the Aldol Reaction, which is an example of electrophilic substitution at the alpha carbon in enolate anions .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques such as single crystal X-ray diffraction, UV-Visible, FTIR, thermogravimetric analysis (TGA), and Hirshfeld surface analysis .Chemical Reactions Analysis

The Aldol Reaction is a common reaction involving compounds similar to “(Z)-5-(4-methoxybenzylidene)-3-phenethyl-2-thioxothiazolidin-4-one”. This reaction is a dimerization of an aldehyde (or ketone) to a beta-hydroxy aldehyde (or ketone) by alpha C–H addition of one reactant molecule to the carbonyl group of a second reactant molecule .科学的研究の応用

Supramolecular Structures and Hydrogen Bonding

Research on the supramolecular structures of thioxothiazolidinones, including "(Z)-5-(4-methoxybenzylidene)-3-phenethyl-2-thioxothiazolidin-4-one," highlights the importance of hydrogen bonding in forming dimers, chains of rings, and complex sheets. These structural characteristics are crucial for understanding the compound's interactions and potential applications in materials science and pharmaceutical development. The wide C-C-C angle at the methine C atom, linking the two rings, and the specific hydrogen bonding patterns observed, suggest unique structural features that could be exploited in designing new materials or drugs (Delgado et al., 2005).

Antimicrobial and Anticancer Activities

The compound and its derivatives have been synthesized and evaluated for antimicrobial and anticancer activities. Notably, certain derivatives have shown promising results against both Gram-positive and Gram-negative bacteria, as well as specific cancer cell lines. This suggests the compound's potential as a lead for developing new antimicrobial and anticancer agents. For example, studies have demonstrated that some thiazolidinone derivatives exhibit good to moderate activity against bacterial strains and selectively antimicrobial activity, which could be comparable to standard drugs like Ampicillin and Ciprofloxacin in some cases (PansareDattatraya & Devan, 2015).

Molecular Structure Investigations

Investigations into the molecular structure of thiazolidinone derivatives, including X-ray diffraction and computational studies, have provided insights into their geometric configurations, hydrogen bonding, and tautomerism. These studies are fundamental for understanding the reactivity, stability, and biological activity of these compounds. Detailed structural analyses have led to the identification of intra- and intermolecular contacts, such as C-H...O and C-H...S interactions, which could influence the compound's pharmacological properties (Benhalima et al., 2011).

Nematicidal and Antibacterial Properties

The compound and its derivatives have also been explored for their nematicidal and antibacterial properties. This research is particularly relevant for agricultural applications, where safe and effective nematicidal agents are needed to protect crops from nematode infestations. Additionally, the ongoing search for new antibacterial agents to combat antibiotic-resistant bacteria makes this line of research highly significant (Srinivas, Nagaraj, & Reddy, 2008).

作用機序

特性

IUPAC Name |

(5Z)-5-[(4-methoxyphenyl)methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO2S2/c1-22-16-9-7-15(8-10-16)13-17-18(21)20(19(23)24-17)12-11-14-5-3-2-4-6-14/h2-10,13H,11-12H2,1H3/b17-13- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMHOOJHSGRIFNX-LGMDPLHJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2-fluorophenoxy)pyrimidin-5-yl]-2-methoxybenzamide](/img/structure/B2674885.png)

![N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-9H-xanthene-9-carboxamide](/img/structure/B2674893.png)

![(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone](/img/structure/B2674896.png)

![3,3,3-Trifluoro-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]propane-1-sulfonamide](/img/structure/B2674897.png)

![(E)-4-(Dimethylamino)-1-(6-oxa-9-azaspiro[4.5]decan-9-yl)but-2-en-1-one](/img/structure/B2674898.png)

![2-benzylsulfanyl-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide](/img/structure/B2674900.png)

![4-tert-butyl-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2674904.png)